molecular formula C12H16N2OS B7512194 (6-Methylpyridin-3-yl)-(1,4-thiazepan-4-yl)methanone

(6-Methylpyridin-3-yl)-(1,4-thiazepan-4-yl)methanone

Cat. No. B7512194
M. Wt: 236.34 g/mol
InChI Key: PSIGKQGJAMWPQN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(6-Methylpyridin-3-yl)-(1,4-thiazepan-4-yl)methanone, also known as MPTM, is a compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. MPTM belongs to the class of thiazepane-based compounds, which are known for their diverse biological activities.

Mechanism of Action

The exact mechanism of action of (6-Methylpyridin-3-yl)-(1,4-thiazepan-4-yl)methanone is not fully understood. However, it has been reported to act as a selective inhibitor of the enzyme cyclooxygenase-2 (COX-2), which is responsible for the production of prostaglandins that play a key role in inflammation and pain. (6-Methylpyridin-3-yl)-(1,4-thiazepan-4-yl)methanone has also been reported to modulate the levels of neurotransmitters, such as serotonin and dopamine, which are involved in the regulation of mood and anxiety.
Biochemical and Physiological Effects:
(6-Methylpyridin-3-yl)-(1,4-thiazepan-4-yl)methanone has been shown to exhibit anti-inflammatory and analgesic effects in animal models of inflammation and pain. It has also been reported to reduce anxiety-like behavior in animal models of anxiety. (6-Methylpyridin-3-yl)-(1,4-thiazepan-4-yl)methanone has been shown to modulate the levels of neurotransmitters, such as serotonin and dopamine, which are involved in the regulation of mood and anxiety.

Advantages and Limitations for Lab Experiments

(6-Methylpyridin-3-yl)-(1,4-thiazepan-4-yl)methanone has several advantages for lab experiments. It is relatively easy to synthesize and has been reported to exhibit high purity and yield. Additionally, (6-Methylpyridin-3-yl)-(1,4-thiazepan-4-yl)methanone has been extensively studied for its potential therapeutic applications, which makes it an attractive compound for further research. However, there are also some limitations to the use of (6-Methylpyridin-3-yl)-(1,4-thiazepan-4-yl)methanone in lab experiments. For example, the exact mechanism of action of (6-Methylpyridin-3-yl)-(1,4-thiazepan-4-yl)methanone is not fully understood, which makes it difficult to design experiments that target specific pathways.

Future Directions

There are several future directions for the research on (6-Methylpyridin-3-yl)-(1,4-thiazepan-4-yl)methanone. One potential direction is to further investigate the mechanism of action of (6-Methylpyridin-3-yl)-(1,4-thiazepan-4-yl)methanone, particularly its effects on neurotransmitters that are involved in the regulation of mood and anxiety. Another potential direction is to investigate the potential use of (6-Methylpyridin-3-yl)-(1,4-thiazepan-4-yl)methanone as a drug for the treatment of neuropathic pain and epilepsy. Additionally, further studies are needed to investigate the safety and efficacy of (6-Methylpyridin-3-yl)-(1,4-thiazepan-4-yl)methanone in human subjects.

Synthesis Methods

The synthesis of (6-Methylpyridin-3-yl)-(1,4-thiazepan-4-yl)methanone involves the reaction of 6-methyl-3-pyridinecarboxaldehyde with 1,4-thiazepane-4-carboxylic acid, followed by reduction with sodium borohydride. The resulting compound is then treated with acetic anhydride to obtain (6-Methylpyridin-3-yl)-(1,4-thiazepan-4-yl)methanone. This method has been reported to yield (6-Methylpyridin-3-yl)-(1,4-thiazepan-4-yl)methanone with high purity and yield.

Scientific Research Applications

(6-Methylpyridin-3-yl)-(1,4-thiazepan-4-yl)methanone has been extensively studied for its potential therapeutic applications. It has been reported to exhibit anti-inflammatory, analgesic, and anticonvulsant activities. (6-Methylpyridin-3-yl)-(1,4-thiazepan-4-yl)methanone has also been investigated for its potential use as an antidepressant and anxiolytic agent. Additionally, (6-Methylpyridin-3-yl)-(1,4-thiazepan-4-yl)methanone has been studied for its potential as a drug for the treatment of neuropathic pain and epilepsy.

properties

IUPAC Name

(6-methylpyridin-3-yl)-(1,4-thiazepan-4-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2OS/c1-10-3-4-11(9-13-10)12(15)14-5-2-7-16-8-6-14/h3-4,9H,2,5-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSIGKQGJAMWPQN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=C(C=C1)C(=O)N2CCCSCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(6-Methylpyridin-3-yl)-(1,4-thiazepan-4-yl)methanone

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